Methylmalonic Acid Methylmalonic Acid Methylmalonic acid, also known as 2-methylmalonate or isosuccinic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Methylmalonic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Methylmalonic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, methylmalonic acid is primarily located in the cytoplasm. Methylmalonic acid exists in all eukaryotes, ranging from yeast to humans. In humans, methylmalonic acid is involved in the vitamin K metabolism pathway, the propanoate metabolism pathway, and the valine, leucine and isoleucine degradation pathway. Methylmalonic acid is also involved in several metabolic disorders, some of which include malonyl-CoA decarboxylase deficiency, the 3-methylglutaconic aciduria type III pathway, methylmalonate semialdehyde dehydrogenase deficiency, and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Methylmalonic acid is a potentially toxic compound. Methylmalonic acid has been found to be associated with several diseases known as methylmalonic aciduria mitochondrial encephelopathy leigh-like, cobalamin f disease (cblf), and alzheimer's disease; methylmalonic acid has also been linked to several inborn metabolic disorders including transcobalamin II deficiency and cobalamin malabsorption.
Methylmalonic acid is a dicarboxylic acid that is malonic acid in which one of the methylene hydrogens is substituted by a methyl group. It has a role as a human metabolite. It derives from a malonic acid. It is a conjugate acid of a methylmalonate(1-).
A malonic acid derivative which is a vital intermediate in the metabolism of fat and protein. Abnormalities in methylmalonic acid metabolism lead to methylmalonic aciduria. This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA.
Brand Name: Vulcanchem
CAS No.: 516-05-2
VCID: VC0126664
InChI: InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
SMILES: CC(C(=O)O)C(=O)O
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol

Methylmalonic Acid

CAS No.: 516-05-2

Reference Standards

VCID: VC0126664

Molecular Formula: C4H6O4

Molecular Weight: 118.09 g/mol

Methylmalonic Acid - 516-05-2

CAS No. 516-05-2
Product Name Methylmalonic Acid
Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
IUPAC Name 2-methylpropanedioic acid
Standard InChI InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
Standard InChIKey ZIYVHBGGAOATLY-UHFFFAOYSA-N
SMILES CC(C(=O)O)C(=O)O
Canonical SMILES CC(C(=O)O)C(=O)O
Appearance Assay:≥95%A crystalline solid
Melting Point 135 dec °C
135°C
Physical Description Solid
Description Methylmalonic acid, also known as 2-methylmalonate or isosuccinic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Methylmalonic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Methylmalonic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, methylmalonic acid is primarily located in the cytoplasm. Methylmalonic acid exists in all eukaryotes, ranging from yeast to humans. In humans, methylmalonic acid is involved in the vitamin K metabolism pathway, the propanoate metabolism pathway, and the valine, leucine and isoleucine degradation pathway. Methylmalonic acid is also involved in several metabolic disorders, some of which include malonyl-CoA decarboxylase deficiency, the 3-methylglutaconic aciduria type III pathway, methylmalonate semialdehyde dehydrogenase deficiency, and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Methylmalonic acid is a potentially toxic compound. Methylmalonic acid has been found to be associated with several diseases known as methylmalonic aciduria mitochondrial encephelopathy leigh-like, cobalamin f disease (cblf), and alzheimer's disease; methylmalonic acid has also been linked to several inborn metabolic disorders including transcobalamin II deficiency and cobalamin malabsorption.
Methylmalonic acid is a dicarboxylic acid that is malonic acid in which one of the methylene hydrogens is substituted by a methyl group. It has a role as a human metabolite. It derives from a malonic acid. It is a conjugate acid of a methylmalonate(1-).
A malonic acid derivative which is a vital intermediate in the metabolism of fat and protein. Abnormalities in methylmalonic acid metabolism lead to methylmalonic aciduria. This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA.
Solubility 679000 mg/L (at 25 °C)
5.75 M
679.0 mg/mL
Synonyms 2-Methylpropanedioic Acid; Methylpropanedioic Acid; 1,1-Ethanedicarboxylic Acid; Isosuccinic Acid; NSC 25201;
PubChem Compound 487
Last Modified Nov 11 2021
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